molecular formula C21H25NO4 B099747 Nalmexone CAS No. 16676-26-9

Nalmexone

Cat. No. B099747
CAS RN: 16676-26-9
M. Wt: 355.4 g/mol
InChI Key: OHKCLOQPSLQCQR-MBPVOVBZSA-N
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Description

Molecular Structure Analysis

Nalmexone has a molecular formula of C21H25NO4 . Its molar mass is 355.434 g·mol −1 . The IUPAC name for Nalmexone is (5α)-3,14-dihydroxy-17-(3-methyl-2-buten-1-yl)-4,5-epoxymorphinan-6-one .

Scientific Research Applications

1. Alcohol Dependence Treatment Nalmefene has been recognized as the first drug approved for reducing alcohol consumption in alcohol-dependent patients. It has shown efficacy in reducing the number of heavy drinking days and total alcohol consumption, with improvements in clinical status and liver parameters being more pronounced in nalmefene-treated groups compared to placebo. These findings underscore nalmefene's role in addressing alcohol-related burdens and the treatment gap for alcohol dependence (Aubin et al., 2015), (Gual et al., 2013).

2. Emotion Processing in Alcohol Use Disorder A study involving functional magnetic resonance imaging (fMRI) investigated the effects of nalmefene on emotion processing in patients with alcohol use disorder (AUD). The study found that nalmefene increased brain activation in areas responsible for empathy, social cognition, and behavior, which could be beneficial in reducing the reinforcing properties of alcohol (Vollstädt-Klein et al., 2019).

3. Neurobiological Mechanism Nalmefene's neurobiological mechanism, particularly its effect on the mesolimbic system during anticipation of monetary reward under alcohol influence, has been explored. The drug blunts BOLD response in this system, providing a neurobiological basis for its efficacy in treating alcohol dependence (Quelch et al., 2017).

4. Opioid Antagonist in Stroke Treatment Nalmefene has been investigated as a potential treatment in patients with acute ischemic stroke. The drug showed neuroprotective effects in experimental models, but a phase III study did not find significant differences in functional outcomes compared to placebo, suggesting limited efficacy in this application (Clark et al., 2000).

5. Pruritus in Chronic Liver Disease Nalmefene has shown effectiveness in ameliorating pruritus associated with chronic liver disease. Patients experienced significant reductions in scratching activity and perceived pruritus, highlighting nalmefene's potential in treating this condition (Bergasa et al., 1999).

6. Treatment for Alcohol Dependence in Patients with Psychiatric Comorbidities The application of nalmefene in patients with comorbid borderline personality disorder and alcohol use disorder has been preliminarily reported to reduce alcohol consumption and improve general symptomatology. However, further controlled trials are needed to support these findings (Martín-Blanco et al., 2017).

7. Treatment Challenges and Critical Analysis Some studies have raised concerns about the evidence base supporting nalmefene's use, highlighting methodological issues and the need for more critical analysis of clinical trials and regulatory decisions (Fitzgerald et al., 2016), (Naudet et al., 2016).

properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(3-methylbut-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-12(2)6-9-22-10-8-20-17-13-3-4-14(23)18(17)26-19(20)15(24)5-7-21(20,25)16(22)11-13/h3-4,6,16,19,23,25H,5,7-11H2,1-2H3/t16-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKCLOQPSLQCQR-MBPVOVBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168172
Record name Nalmexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalmexone

CAS RN

16676-26-9
Record name Nalmexone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16676-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalmexone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalmexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NALMEXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIB278UKIG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
WH Forrest Jr, PF Shroff… - Clinical Pharmacology & …, 1972 - Wiley Online Library
… Preliminary animal studies indicated that parenteral nalmexone was a moderately … nalmexone 4 of the 8 sets of data had negative slopes indicating that the larger dose of nalmexone …
Number of citations: 7 ascpt.onlinelibrary.wiley.com
MD Metcalf, AD Rosicky, HE Hassan… - Bioorganic & medicinal …, 2014 - Elsevier
… Oxymorphone, naloxone, naltrexone, and nalmexone all failed to demonstrate P-gp substrate activity, indicating these opioid scaffolds contain structural features that preclude …
Number of citations: 13 www.sciencedirect.com
GJ Schaefer, SG Holtzman - Pharmacology Biochemistry and Behavior, 1981 - Elsevier
… In the rat nalmexone was equipotent to morphine in producing morphine-like stimulus control [15], but it did not substitute for morphine in the squirrel monkey. The failure to produce …
Number of citations: 46 www.sciencedirect.com
GH Loew, DS Berkowitz - Journal of medicinal chemistry, 1978 - ACS Publications
… -dimethylallyl substitution in nalmexone has low-energy conformers … Consistently, the data in Table I show that nalmexone has a … between naloxone and nalmexone are comparable and …
Number of citations: 35 pubs.acs.org
JM White, SG Holtzman - Journal of Pharmacology and Experimental …, 1983 - Citeseer
Methods Subjects. The subjects were six male CFE rats (Charles River Breeding Laboratories, Inc., Wilmington, MA) weighing from 210 to 430 g at the start of discrimination training. …
Number of citations: 53 citeseerx.ist.psu.edu
HE Shannon, SG Holtzman - Journal of Pharmacology and Experimental …, 1977 - Citeseer
… Of the narcotic antagonist analgesics tested, butorphanol and nalmexone produced discriminative effects equivalent to those of the morphine training dose whereas nalorphine, …
Number of citations: 130 citeseerx.ist.psu.edu
RA Hardy Jr - Annual Reports in Medicinal Chemistry, 1973 - Elsevier
Publisher Summary This chapter discusses studies that focus on narcotic antagonists and analgesics. Nalmexone (EN-l620A, N-dimethallyl-noroxymorphone), a mixed …
Number of citations: 0 www.sciencedirect.com
SG Holtzman - Drug and alcohol dependence, 1985 - Elsevier
… Similar interspecies differences in stimulus effects have also been observed with butorphanol and nalmexone (Fig. 3), agonist/antagonists that have pharmacologic characteristics in …
Number of citations: 91 www.sciencedirect.com
SG Holtzman, HE Shannon… - Psychopharmacology …, 1976 - psycnet.apa.org
Hypothesized that the component of drug action responsible for the subjective effects of narcotic antagonists in humans is related to the component of action responsible for …
Number of citations: 5 psycnet.apa.org
NF Albertson - Journal of Medicinal Chemistry, 1975 - ACS Publications
… years morphine derivatives having antagonist side chains of varying degrees of potency have been oxygenated in the analogous position to give naloxone, naltrexone, nalmexone, and …
Number of citations: 22 pubs.acs.org

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